molecular formula C10H12O2 B8751117 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol CAS No. 103324-02-3

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol

Cat. No. B8751117
M. Wt: 164.20 g/mol
InChI Key: WEJSEEHJVFVLMH-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

To a solution of 2,2-dimethyl-benzofuran-3-one (1.58 g, 9.7 mmol) in methanol (30 mL) at 0° C. is added NaBH4 (0.36 g, 9.7 mmol). The reaction is placed at room temperature and another equivalent of NaBH4 (0.36 g, 9.7 mmol) is added. After three hours the reaction is quenched with saturated aqueous NH4Cl. The reaction is concentrated to approximately ¾ of its original volume, diluted with ethyl acetate, and washed with 2N aqueous HCl, followed by brine. The organic layer is dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:8) to provide 2,2-dimethyl-2,3-dihydro-benzofuran-3-ol; 1H NMR (400 MHz, CDCl3) δ ppm 1.34 (s, 3 H), 1.49 (s, 3 H), 1.96 (d, J=8.6 Hz, 1 H), 4.71 (d, J=8.6 Hz, 1 H), 6.79 (d, J=8.1 Hz, 1 H), 6.87-6.95 (m, 1 H), 7.21-7.26 (m, 1 H), 7.39 (d, J=7.3 Hz, 1 H).
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:6](=[O:7])[C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[O:3]1.[BH4-].[Na+]>CO>[CH3:1][C:2]1([CH3:12])[CH:6]([OH:7])[C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
CC1(OC2=C(C1=O)C=CC=C2)C
Name
Quantity
0.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed at room temperature
CUSTOM
Type
CUSTOM
Details
After three hours the reaction is quenched with saturated aqueous NH4Cl
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated to approximately ¾ of its original volume
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 2N aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:8)

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1O)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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